2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

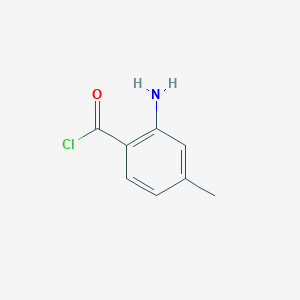

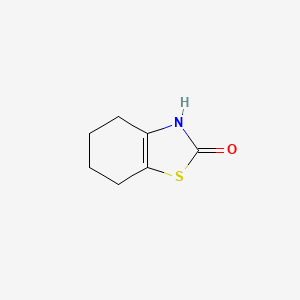

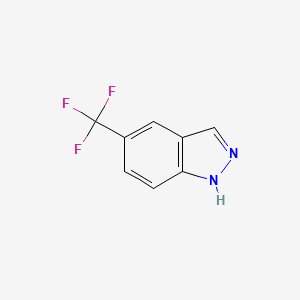

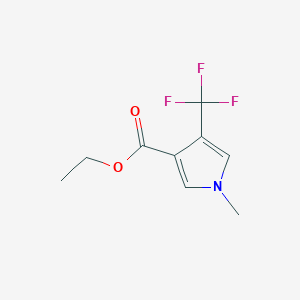

The compound "2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one" is a derivative of the benzothiazole class, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of various starting materials. For instance, the synthesis of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles was achieved through the condensation of 3-aryl-5-thio-1,2,4-4H-triazoles with 2-bromodimedone in a solvent mixture of THF/benzene . A similar synthesis route was used to create a series of compounds bearing a 1,3-benzothiazol-2-one nucleus, starting from 5,6-dimethyl-3-(2-oxo-propyl)-1,3-benzothiazol-2-one .

Molecular Structure Analysis

The molecular structures of benzothiazole derivatives are characterized by the presence of a benzothiazole nucleus, which can be further modified to yield various derivatives. The structures of these compounds are typically confirmed using analytical and spectral data, ensuring the correct formation of the desired products .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions to form new compounds. For example, thiosemicarbazone derivatives of benzothiazol-2-one were reacted with halo ketones and acid anhydrides to produce new heterocyclic compounds . Additionally, the parent compound can be condensed with different aromatic aldehydes to afford corresponding chalcones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as pharmaceuticals. For instance, some 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against human breast cancer cell lines, indicating their potential as antitumor agents . However, the antibacterial screening of some triazolo[3,2-b]benzothiazoles against Escherichia coli and Staphylococcus aureus did not yield encouraging results .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one derivatives have shown significant promise in the field of cancer research, particularly as antitumor agents. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, while showing inactivity against nonmalignant and other cancer cell lines (Hutchinson et al., 2001). Another study highlighted the development of amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which showed promising results in preclinical models of breast and ovarian cancer (Bradshaw et al., 2002).

Sensing Applications

Benzothiazole-based compounds have also been utilized in sensing applications. A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen as a ratiometric fluorescent chemosensor for pH, showing high sensitivity and suitability for physiological pH sensing in biological samples (Li et al., 2018).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. For example, certain benzothiazole derivatives have been synthesized to study their effect in inhibiting steel corrosion in acidic solutions, demonstrating high inhibition efficiencies and stability (Hu et al., 2016).

Pharmaceutical Development

The development of benzothiazole derivatives as pharmaceuticals has been a significant area of research. Phortress, a clinical candidate derived from antitumor benzothiazole, is an example of the successful transition of these compounds from laboratory research to potential clinical application, highlighting their unique mechanism of action and pharmacokinetics (Bradshaw & Westwell, 2004).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety hazards.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMCROFMWMVBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618159 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one | |

CAS RN |

57001-13-5 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)